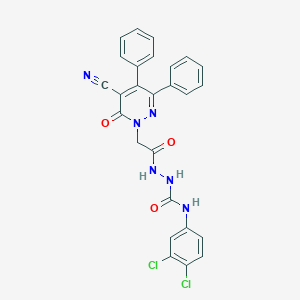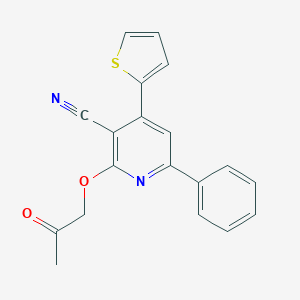
2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antihyperglycemic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide involves multiple steps. One common method starts with the reaction of pyridazine ester with hydrazine hydrate to form 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1(6H)-yl) acetohydrazide. This intermediate is then coupled with substituted aldehydes in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and pyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Its potential antihyperglycemic activity makes it a subject of interest in diabetes research.
Industry: The compound’s derivatives may have applications in the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide involves its interaction with molecular targets such as the DPP-4 enzyme. By inhibiting DPP-4, the compound can increase the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to sitagliptin, it also inhibits DPP-4 and is used for managing blood sugar levels in diabetic patients.
Uniqueness
2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is unique due to its specific structural features, which may confer distinct binding affinities and inhibitory activities compared to other DPP-4 inhibitors. Its potential for lower toxicity and higher bioavailability also makes it a promising candidate for further research .
特性
分子式 |
C26H18Cl2N6O3 |
|---|---|
分子量 |
533.4 g/mol |
IUPAC名 |
1-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C26H18Cl2N6O3/c27-20-12-11-18(13-21(20)28)30-26(37)32-31-22(35)15-34-25(36)19(14-29)23(16-7-3-1-4-8-16)24(33-34)17-9-5-2-6-10-17/h1-13H,15H2,(H,31,35)(H2,30,32,37) |
InChIキー |
XXCJBEZOOJPLCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-oxo-2-[3-(2-thienyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethyl}piperidinium](/img/structure/B292750.png)
![3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
![3-benzyl-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292756.png)
![ethyl 5-[(anilinocarbonyl)amino]-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B292757.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292761.png)
![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292769.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)

![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
